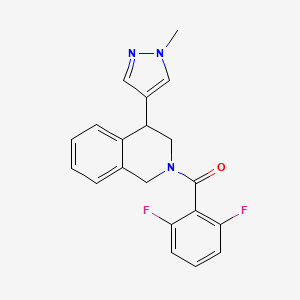

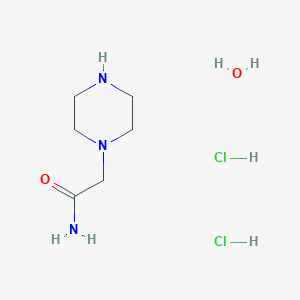

![molecular formula C7H10F3N B3014501 6-(三氟甲基)-2-氮杂螺[3.3]庚烷 CAS No. 1934595-31-9](/img/structure/B3014501.png)

6-(三氟甲基)-2-氮杂螺[3.3]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane and its derivatives has been a subject of interest due to their potential applications in medicinal chemistry. Paper describes two efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that serves as a versatile intermediate for further chemical modifications. Similarly, paper outlines a practical route to 2,6-diazaspiro[3.3]heptanes through reductive amination, which is suitable for both library and large-scale synthesis. Paper reports a scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in Pd-catalyzed aryl amination reactions. The synthesis of 2-azaspiro[3.3]heptane-derived amino acids is covered in paper , where the construction of the spirocyclic scaffold is achieved through ring closure of 1,3-bis-electrophiles. Paper presents an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, highlighting the benefits of isolating it as a sulfonate salt for enhanced stability and solubility. Paper details a cost-effective synthesis of a key intermediate for the antibiotic drug candidate TBI-223, emphasizing the creation of the azetidine ring through a hydroxide-facilitated alkylation. Paper describes a methodology for constructing 6,6-difluorospiro[3.3]heptane scaffolds, which are isosteres of gem-difluorocycloalkanes, and paper reports on the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants.

Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane derivatives is characterized by the presence of a spirocyclic scaffold that incorporates both azetidine and cyclobutane rings. This unique structure is a key feature that allows for the exploration of chemical space complementary to piperidine ring systems, as mentioned in paper . The structural analysis of 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, a potential anticancer drug, is provided in paper , where Density Functional Theory is used to establish the most stable structures and analyze the vibrational spectra.

Chemical Reactions Analysis

The chemical reactivity of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane derivatives is explored through various reactions. Paper showcases the use of a 2,6-diazaspiro[3.3]heptane building block in arene amination reactions, yielding a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. Paper discusses the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, demonstrating the stability of the spirocyclic fragment during these processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane derivatives are influenced by their spirocyclic structure. Paper emphasizes the improved solubility and stability of 2-oxa-6-azaspiro[3.3]heptane when isolated as a sulfonate salt. The electronic properties and potential binding sites of the molecules are elucidated using molecular electrostatic potential surface maps, as detailed in paper . The difluorospiro[3.3]heptane derivatives described in paper are notable for their conformational restriction, which is an important consideration in drug design.

科学研究应用

合成与性质

相关氨基酸的合成:已合成 6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸和 2-氮杂螺[3.3]庚烷-6-羧酸,为化学、生物化学和药物设计提供了新的氨基酸。这些氨基酸属于空间受限氨基酸家族 (Radchenko, Grygorenko, & Komarov, 2010)。

角螺环氮杂环丁烷的开发:已合成新型角氮杂螺[3.3]庚烷,包括宝石二氟和宝石二甲基变体。这些是药物发现的关键构建模块,在库合成和个体制备规模中都有用 (Guerot, Tchitchanov, Knust, & Carreira, 2011)。

2-氧杂-6-氮杂螺[3.3]庚烷的改进合成:已开发出 2-氧杂-6-氮杂螺[3.3]庚烷的增强合成方法。将其作为磺酸盐而不是草酸盐分离,提供了一种更稳定和可溶的产品,扩大了其在各种反应中的应用 (van der Haas et al., 2017)。

药物化学与药物设计

环丁烷二胺作为构建模块:环丁烷二胺,包括 6-氨基-3-氮杂螺[3.3]庚烷,被认为是药物发现中很有前途的空间受限二胺构建模块。已对其构象偏好进行了评估,提供了对其在药物中的潜在用途的见解 (Radchenko et al., 2010)。

MCHr1 拮抗剂的制造路线:已提出了 MCHr1 拮抗剂的有效制造路线的工艺开发。一个关键特征是 6-氧杂-2-氮杂螺[3.3]庚烷构建模块的可扩展制造 (Golden et al., 2016)。

化学反应与转化

分子间交叉 [2 + 2] 环加成:已描述了涉及芳基亚氧杂环丁烷和氮杂环丁烷的分子间交叉 [2 + 2] 光环加成反应。此过程可以获得在药物化学中很重要的多取代 2-氧杂螺[3.3]庚烷和 2-氮杂螺[3.3]庚烷基序 (Murray et al., 2021)。

氟代哌啶类似物的合成:已报道了基于 2-氮杂螺[3.3]庚烷骨架的哌啶氟代类似物的合成。这些具有不同氟取代模式的类似物是药物设计的候选物 (Chernykh et al., 2016)。

属性

IUPAC Name |

6-(trifluoromethyl)-2-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N/c8-7(9,10)5-1-6(2-5)3-11-4-6/h5,11H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNKWUOOTHTJOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

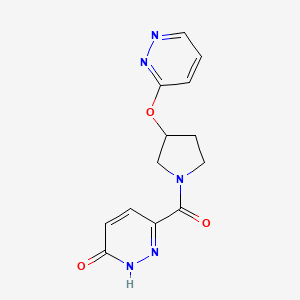

![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)

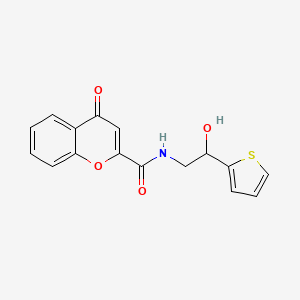

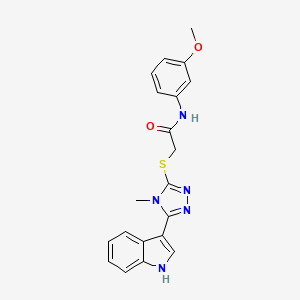

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3014420.png)

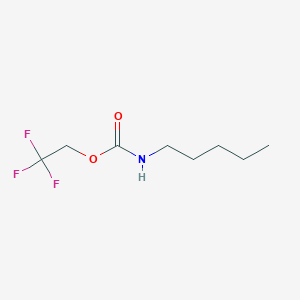

![2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one](/img/structure/B3014421.png)

![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)

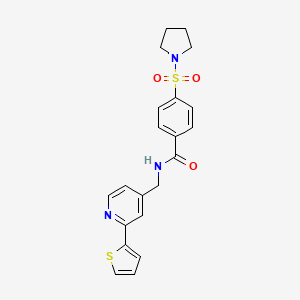

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)

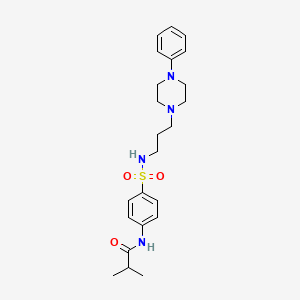

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)